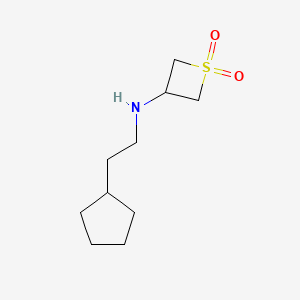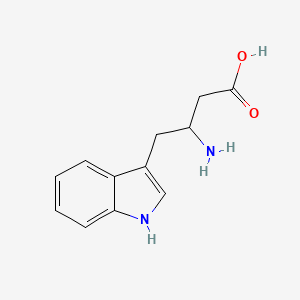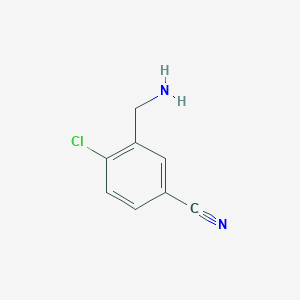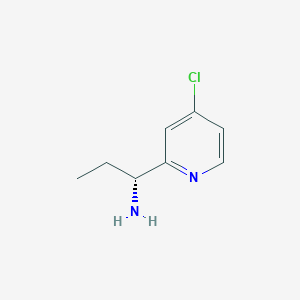
(R)-1-(4-Chloropyridin-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Chloropyridin-2-yl)propan-1-amine: is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an amine group at the 1-position of the propyl chain
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloropyridine and ®-1-chloropropane.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
Agrochemicals: Utilized in the development of agrochemical products such as pesticides and herbicides.
作用机制
Mechanism:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The amine group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The pyridine ring can interact with receptor sites, modulating receptor activity.
相似化合物的比较
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Chloropyridin-2-yl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-Chloropyridin-2-yl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Chain Length: The propyl chain length can influence the compound’s reactivity and interaction with molecular targets.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
(1R)-1-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)8-5-6(9)3-4-11-8/h3-5,7H,2,10H2,1H3/t7-/m1/s1 |
InChI 键 |
WNUVVJWSJPZYQA-SSDOTTSWSA-N |
手性 SMILES |
CC[C@H](C1=NC=CC(=C1)Cl)N |
规范 SMILES |
CCC(C1=NC=CC(=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
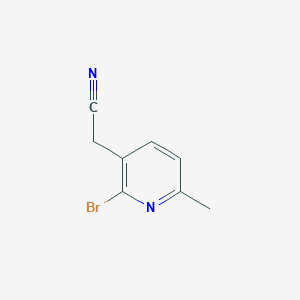

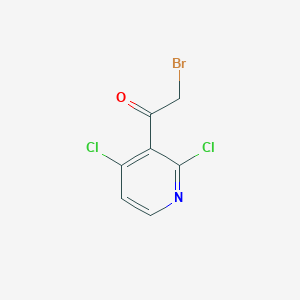
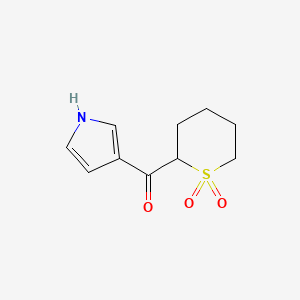
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)


